molecular formula C11H16ClN B6245288 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2408966-40-3

5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6245288
CAS No.: 2408966-40-3
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system, which imparts unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler amines or other derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives, quinone derivatives.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Alkylated, acylated, or amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's derivatives have been explored for their medicinal properties. Some derivatives exhibit promising activity against various diseases, making them candidates for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, these compounds can modulate biological pathways by binding to enzymes, receptors, or other macromolecules, leading to changes in cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Some derivatives may inhibit or activate specific enzymes, affecting metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that influence cellular responses.

  • Macromolecules: Interaction with DNA or RNA can alter gene expression and protein synthesis.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical structure but lacking the methyl groups.

  • 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline: Another tetrahydroquinoline derivative with different positions of methyl groups.

  • Tetrahydroisoquinoline: A structural isomer with a different arrangement of atoms.

Uniqueness: 5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific placement of methyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its distinct properties.

Properties

CAS No.

2408966-40-3

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.